![molecular formula C9H11NO B008427 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one CAS No. 102879-33-4](/img/structure/B8427.png)
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one and its derivatives often involves multicomponent reactions . For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives has been used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one is 1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) and the InChI key is NAVNEMDRBCCOTJ-UHFFFAOYSA-N .Scientific Research Applications
Biological Activity
5,6,7,8-Tetrahydroisoquinolin-3-ol and its derivatives possess a broad spectrum of biological activities . These include antitumor , antitubercular , antitrypanosomal , antibacterial , anti-HIV , anti-inflammatory , anti-Alzheimer , and anticonvulsant activities . The structure-activity relationship (SAR) studies show that the electron-donating, electron-withdrawing, and some heterocyclic functional groups on the backbone play a vital role in modulating the biological potential of the compounds synthesized .
Inhibitor of Neutrophil Extracellular Trap (NET) Formation
Tetrahydroisoquinolines, including 5,6,7,8-Tetrahydroisoquinolin-3-ol, have been identified as new inhibitors of Neutrophil Extracellular Trap (NET) formation . NETs are a type of immune response where neutrophils extrude their DNA to trap and kill pathogens. However, excessive NET formation can lead to tissue damage and inflammation, so inhibitors can be useful in controlling this process .
Antitubercular Activity
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Antidiabetic Activity
The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase . β-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, and inhibitors of this enzyme can help control blood sugar levels, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Chemical Synthesis
5,6,7,8-Tetrahydroisoquinolin-3-ol can be used as a reagent in the synthesis of a diverse family of pyrimidine ring derivatives . It can also react with bis-benzylidene cyclohexanones to synthesize a new series of 5,6,7,8-tetrahydroquinazolines .
Pharmaceutical Research
Due to its diverse biological activities, 5,6,7,8-Tetrahydroisoquinolin-3-ol is a valuable compound in pharmaceutical research . Its derivatives can be synthesized and tested for various therapeutic applications, contributing to the development of new drugs .
Safety and Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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